Levonordefrin hydrochloride

Receptor pharmacology Adrenergic selectivity Vasoconstrictor mechanism

Levonordefrin HCl matches epinephrine's anesthetic efficacy but lacks β2-mediated vasodilation, reducing cardiac stimulation. The standard formulation—mepivacaine 2% with levonordefrin 1:20,000—is validated in RCTs using third molar extraction models. For analytical validation, procure USP-grade material (98.0–102.0% purity) with TLC chromatographic methods. Ideal α-adrenergic probe without β2 confounding.

Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
CAS No. 10390-18-8
Cat. No. B080516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonordefrin hydrochloride
CAS10390-18-8
Synonyms3,4 Dihydroxynorephedrine
3,4-Dihydroxynorephedrine
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer
alpha Methylnoradrenaline
alpha Methylnorepinephrine
alpha-Methylnoradrenaline
alpha-Methylnorepinephrine
Cobefrine
Corbadrine
Hydrochloride, Nordefrin
Levonordefrin
Methylnorepinephrine
Neo Cobefrin
Neo-Cobefrin
NeoCobefrin
Nordefrin
Nordefrin Hydrochloride
Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer
Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer
Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer
Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer
Nordefrin, (R*,R*)-Isomer
Nordefrin, (R*,S*)-Isomer
Norephrine
Molecular FormulaC9H14ClNO3
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
InChIInChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1
InChIKeyYRJLEOWRVNBAOI-WFZUHFMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonordefrin Hydrochloride CAS 10390-18-8: Procurement Guide for Dental Vasoconstrictor Research and Formulation


Levonordefrin hydrochloride (CAS 10390-18-8), also known as corbadrine or α-methylnorepinephrine, is a synthetic catecholamine sympathomimetic amine classified as a vasoconstrictor [1]. It is primarily employed in dentistry as an additive to local anesthetic solutions, most commonly formulated with mepivacaine, to prolong anesthetic duration and reduce bleeding at the injection site [2]. Pharmacologically, it acts as an agonist at alpha-adrenergic receptors, exhibiting an alpha-2 receptor binding affinity (Ki) of 205 nM [3].

Why In-Class Vasoconstrictor Substitution for Levonordefrin Compromises Experimental or Formulation Consistency


Generic substitution among dental vasoconstrictors (e.g., epinephrine, felypressin, phenylephrine) is scientifically unsound due to profound differences in receptor pharmacology, potency, and safety profiles. Levonordefrin exhibits qualitative and quantitative differences from epinephrine—it resembles norepinephrine in receptor profile, lacking epinephrine's β2-adrenoceptor-mediated vasodilation [1]. Compared to felypressin, levonordefrin operates via distinct adrenergic rather than vasopressinergic pathways, with divergent hemostatic efficacy [2]. Furthermore, levonordefrin's specific safety considerations in pregnancy and its unique interaction profile with certain drug classes preclude simple interchange [3]. The quantitative evidence below demonstrates precisely why substitution cannot be assumed without compromising study validity or product performance.

Levonordefrin Hydrochloride: Quantitative Differentiation Evidence vs. Comparator Vasoconstrictors


Receptor Pharmacology: Levonordefrin Lacks β2-Adrenoceptor Vasodilation Seen with Epinephrine

In an anesthetized canine model with autonomic blockade, levonordefrin (nordefrin) was qualitatively indistinguishable from norepinephrine—neither agent showed any evidence of β2-adrenoceptor vasodilation, unlike epinephrine which produced measurable β2-mediated vasodilation [1]. The epinephrine dose-response curve was suppressed more than the curves for norepinephrine and nordefrin under α-adrenoceptor blockade, confirming distinct receptor engagement profiles [1].

Receptor pharmacology Adrenergic selectivity Vasoconstrictor mechanism

Pressor Potency: Levonordefrin vs. Epinephrine Dose-Response Comparison in Canine Model

In a controlled canine study evaluating cardiovascular actions of nordefrin versus epinephrine and norepinephrine over a 100-fold dose range (0.1–10.0 μg/kg IV), epinephrine caused a significantly greater pressor effect than nordefrin only at the highest dose studied (10.0 μg/kg); at low to moderate doses (0.1–3.0 μg/kg), there was no significant difference between the two drugs [1]. The true potency difference with respect to pressor activity may be less than the fivefold difference commonly assumed based on clinical concentration ratios [1].

Cardiovascular pharmacology Pressor activity Dose-response

Clinical Anesthetic Efficacy: Levonordefrin 1:20,000 vs. Epinephrine 1:100,000 in Maxillary Infiltration

A prospective, randomized, double-blind crossover study in 60 subjects compared 2% mepivacaine with 1:20,000 levonordefrin versus 2% lidocaine with 1:100,000 epinephrine for maxillary infiltrations of central incisors and first molars [1]. Anesthetic success (defined as obtaining two consecutive 80 readings with electric pulp tester within 10 minutes) was not significantly different between the two formulations for either the central incisor or first molar [1]. Notably, neither anesthetic agent provided a full hour of pulpal anesthesia [1].

Dental anesthesia Clinical efficacy Pulpal anesthesia

Systemic Absorption: Higher Serum Levels with Levonordefrin-Containing Formulation

A comparative study in five subjects measured circulating serum levels following standardized bilateral maxillary infiltrations of 1.8 cc dental cartridges containing either 36 mg mepivacaine with 1:20,000 levonordefrin (M) or 36 mg lidocaine with 1:100,000 epinephrine (L) [1]. Serum levels of M peaked at 30 minutes (0.37 μg/mL) while L peaked at 15 and 30 minutes (0.22 μg/mL) [1]. This difference was statistically significant (p < 0.01) at all time points sampled, with M consistently yielding higher serum levels throughout the four-hour test period [1].

Pharmacokinetics Serum concentration Systemic absorption

Pregnancy Safety Profile: Levonordefrin Insufficient Data vs. Epinephrine Acceptable Profile

A 2025 systematic review of vasoconstrictor safety in dental anesthesia during pregnancy, following PRISMA 2020 guidelines and covering publications from January 2000 to May 2025, found that epinephrine was generally regarded as safe at low dental doses (1:100,000–1:200,000) when properly administered [1]. In contrast, levonordefrin showed insufficient safety data and was associated with potential uterine vasoconstriction; existing guidelines advise against its use during gestation due to potent α-adrenergic activity and absence of adequate reproductive safety data [1].

Maternal-fetal safety Pregnancy contraindication Risk stratification

USP Compendial Quality Standard: Purity Specification for Levonordefrin

The United States Pharmacopeia (USP) monograph for levonordefrin specifies that the compound, when dried in vacuum at 60° for 15 hours, contains not less than 98.0% and not more than 102.0% of C9H13NO3 [1]. The monograph further specifies that the sum of intensities of secondary spots by TLC corresponds to not more than 1.0% of related compounds, with no single impurity exceeding 0.5% [1].

Quality control USP monograph Analytical standard

Levonordefrin Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Dental Anesthetic Formulation Development Requiring β2-Sparing Vasoconstrictor

Formulation scientists developing local anesthetic products for patient populations where β2-adrenoceptor activation is undesirable should prioritize levonordefrin hydrochloride over epinephrine. Direct head-to-head evidence demonstrates that levonordefrin lacks epinephrine's β2-mediated vasodilation, instead resembling norepinephrine in receptor profile [1]. This pharmacologic distinction supports levonordefrin's intended advantage of reduced cardiac stimulation due to lesser β-activity [1]. Researchers should note that clinical anesthetic efficacy is statistically equivalent to epinephrine-containing formulations at standard concentrations [2], while acknowledging the higher systemic absorption profile [3].

Mepivacaine-Levonordefrin Combination Studies for Third Molar Surgery Models

Investigators designing randomized controlled trials using third molar extraction as a surgical pain model should consider mepivacaine 2% with levonordefrin 1:20,000 as a comparator arm. This combination is the standard clinical formulation for levonordefrin [1] and has been employed in registered clinical trials comparing clinical efficacy and safety against mepivacaine 2% with epinephrine 1:100,000 [2]. Key outcome measures should include bleeding quantification (visual analog scale), hemodynamic parameters (blood pressure, heart rate at multiple time points), and anesthesia duration [2].

Cardiovascular Pharmacology Studies Examining Adrenergic Receptor Subtype Selectivity

Researchers investigating adrenergic receptor pharmacology should utilize levonordefrin hydrochloride as a probe compound to study α-adrenergic receptor function with minimal β2 confounding. Experimental evidence confirms that levonordefrin exhibits an α2-adrenergic receptor binding Ki of 205 nM [1] and that in vivo pressor responses are mediated through α-adrenoceptors without β2-mediated vasodilation [2]. Dose-response studies should account for the non-linear relationship between levonordefrin and epinephrine—significant pressor differences emerge only at high doses (10.0 μg/kg), while low-to-moderate doses (0.1–3.0 μg/kg) produce equivalent effects [2].

Quality Control and Analytical Method Development Requiring USP Reference Standard

Analytical laboratories developing or validating methods for levonordefrin hydrochloride quantification in pharmaceutical preparations should procure material conforming to USP monograph specifications. The USP standard requires 98.0–102.0% purity (C9H13NO3 basis after vacuum drying at 60° for 15 hours), with chromatographic purity limits of ≤1.0% total related compounds and ≤0.5% any single impurity [1]. Method validation should incorporate the TLC conditions specified in the monograph (silica gel; n-butyl alcohol/water/glacial acetic acid 70:20:10 mobile phase) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonordefrin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.